REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]1([C:14]([OH:16])=[O:15])([C:11](O)=[O:12])[CH2:10][CH2:9]1.S(Cl)(Cl)=O.[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=1>C1COCC1.C(OC(C)C)(=O)C>[F:21][C:22]1[CH:28]=[CH:27][C:25]([NH:26][C:11]([C:8]2([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[O:12])=[CH:24][CH:23]=1
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Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
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C1(CC1)(C(=O)O)C(=O)O
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Name
|
|
Quantity
|
63 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9 kg
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
9 kg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
25 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
87 kg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
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Type
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CUSTOM
|
Details
|
The solution was stirred for approximately 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
CUSTOM
|
Details
|
the batch temperature below 10° C
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Type
|
ADDITION
|
Details
|
When the addition
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Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
STIRRING
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Details
|
The mixture was stirred for approximately 4 hours
|
Duration
|
4 h
|
Type
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WASH
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Details
|
This solution was washed sequentially with aqueous sodium hydroxide (2.0 kg dissolved in 50.0 L of water), water (40.0 L), and aqueous sodium chloride (10.0 kg dissolved in 40.0 L of water)
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Type
|
CONCENTRATION
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Details
|
The organic solution was concentrated by vacuum distillation
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Type
|
ADDITION
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Details
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followed by the addition of heptane, which
|
Type
|
CUSTOM
|
Details
|
resulted in the precipitation of solid
|
Type
|
CUSTOM
|
Details
|
The solid was recovered by centrifugation
|
Type
|
CUSTOM
|
Details
|
dried at approximately 35° C. under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |